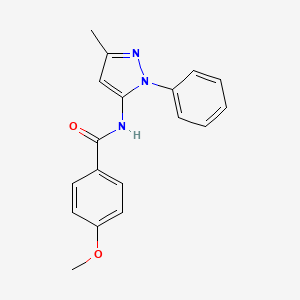
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its intricate molecular structure. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea generally involves multi-step organic reactions
Formation of 1,2,3,4-tetrahydroquinoline: : Starting from aniline, a series of condensation and cyclization reactions form the tetrahydroquinoline core.
Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with an isocyanate derivative to form the urea moiety.
Industrial Production Methods: While specific industrial methods may vary, they usually follow similar principles but are optimized for scale, efficiency, and cost-effectiveness. Industrial production may utilize continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: : Commonly with oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, influenced by the sulfonyl and thiophene groups.
Common Reagents and Conditions:
Oxidizing agents: : mCPBA, hydrogen peroxide.
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidative and reductive modifications often lead to altered functional groups, such as hydroxyl or amine derivatives, depending on the specific reactions.
科学的研究の応用
Chemistry and Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways. It’s of interest in medicinal chemistry for developing therapeutic agents.
Medicine and Industry: Potential applications in drug development, particularly in targeting specific enzymes or receptors related to diseases. Also, its unique structure makes it a candidate for materials science applications, such as in the development of novel polymers.
作用機序
The mechanism of action for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea often involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways: : Modulation of biochemical pathways within cells, potentially affecting signal transduction and metabolic processes.
類似化合物との比較
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the thiophen-2-ylmethyl urea group but shares structural similarities.
Thiophen-2-ylmethyl urea derivatives: : Similar in containing the thiophene and urea moieties but differing in the attached substituents.
Uniqueness: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea stands out due to the combination of its sulfonylated tetrahydroquinoline and thiophene urea components, providing a unique set of physical and chemical properties.
And there you have it, a deep dive into this compound! Anything more you'd like to explore?
特性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-10-11-20-16(14-17)6-4-12-24(20)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVUXFXRBMSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
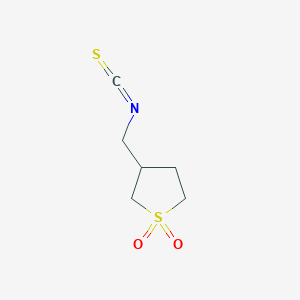
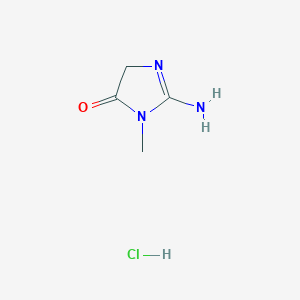
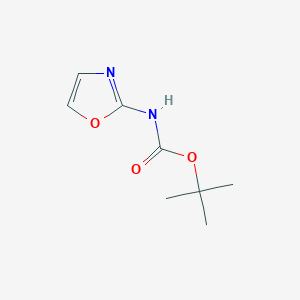
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2793230.png)

![4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2793233.png)
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)
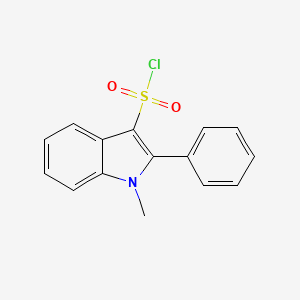
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine](/img/structure/B2793236.png)
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B2793238.png)
![methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2793240.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2793241.png)
